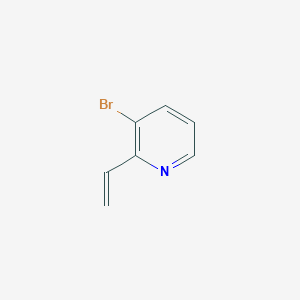

3-Bromo-2-vinylpyridine

Descripción general

Descripción

3-Bromo-2-vinylpyridine is a chemical compound with the molecular formula C7H6BrN and a molecular weight of 184.04 . It is a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-vinylpyridine has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-vinylpyridine are not detailed in the search results, it’s worth noting that similar compounds like polyvinylpyridine have been used in various chemical reactions . These include reactions with oxidizing agents for the oxidation of chemicals, ion exchange reactions, and ion pairing reactions in aqueous environments .Physical And Chemical Properties Analysis

3-Bromo-2-vinylpyridine is a pale-yellow to yellow-brown liquid . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Catalytic and Chemical Applications

Branch-Selective Reductive Coupling

3-Bromo-2-vinylpyridine is used in the branch-selective reductive coupling of 2-vinyl azines and imines, facilitated by rhodium catalyzed C-C bond-forming hydrogenation. This process results in the regioselective production of branched products of imine addition with syn-diastereoselectivity. The mechanism involves oxidative coupling and deuteriolytic cleavage in the catalytic cycle (Komanduri, Grant, & Krische, 2008).

Coordination Polymerization for Polymers

The compound plays a role in the coordination polymerization of 2-vinylpyridine, yielding polymers with varied stereochemistry regulated by Lewis bases. This process achieves excellent isoselectivity and activity, important for creating stereomultiblock poly(2-vinylpyridine)s, essential in various polymer applications (Yan, Xu, & Lu, 2018).

Polymer-Supported Ionic Liquid Catalysts

A novel and highly efficient heterogeneous catalytic system involving poly(4-vinylpyridine)-supported ionic liquid is created for synthesis applications like biscoumarins. This catalyst, characterized by various techniques, is noted for stability and reusability, marking its significance in catalytic processes (Boroujeni & Ghasemi, 2013).

Antibacterial and Antimicrobial Applications

Antibacterial Surfaces

Research on poly(4-vinyl-N-alkylpyridinium bromide) reveals its potential to create surfaces that can kill airborne bacteria upon contact. The surface modification processes and the resulting high efficacy against various bacteria highlight its significant antibacterial properties (Tiller, Liao, Lewis, & Klibanov, 2001).

Hemocompatibility of Antimicrobial Copolymers

Studies on the biocompatibility of quaternized poly(vinylpyridine) (PVP), known for its antimicrobial properties, involve copolymerization to incorporate biocompatibility. The examination of interaction with human red blood cells to analyze hemolysis provides insights into the hemocompatibility of these modified structures (Allison, Applegate, & Youngblood, 2007).

Polymer and Material Science

Synthesis of Molecularly Imprinted Polymers

The use of 3-Bromo-2-vinylpyridine in the synthesis of molecularly imprinted polymers for amino acid derivates offers insights into the role of various functional monomers on the efficiency of the imprinting process. This study is pivotal in understanding the interaction dynamics and binding properties of polymers (Scorrano, Mergola, Del Sole, & Vasapollo, 2011).

Corrosion Inhibition

The effectiveness of poly(4-vinylpyridine isopentyl bromide) (P4VPIPBr) in inhibiting corrosion of pure iron in sulfuric acid solutions is notable. Its high inhibition efficiency and adherence to the Frumkin adsorption isotherm model underscore its potential as a protective agent in material degradation contexts (Chetouani, Medjahed, Benabadji, Hammouti, Kertit, & Mansri, 2003).

Safety And Hazards

The safety data sheet for 2-bromo-3-vinylpyridine, a similar compound, suggests that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

Direcciones Futuras

While specific future directions for 3-Bromo-2-vinylpyridine are not mentioned in the search results, similar compounds like 2-amino-3-hydroxypyridine have been used as additives in the precursor solution to improve the performance of perovskite solar cells . This suggests potential future applications of 3-Bromo-2-vinylpyridine in the field of renewable energy.

Propiedades

IUPAC Name |

3-bromo-2-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-7-6(8)4-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCFMUXZWGZPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717773 | |

| Record name | 3-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-vinylpyridine | |

CAS RN |

799246-56-3 | |

| Record name | 3-Bromo-2-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)

![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)

![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)

![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate](/img/structure/B1441954.png)